Methyl N-(3-(acetylamino)phenyl)-beta-alaninate
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Overview
Description
Methyl N-(3-(acetylamino)phenyl)-beta-alaninate is an organic compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a beta-alanine moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-(acetylamino)phenyl)-beta-alaninate typically involves the reaction of 3-(acetylamino)aniline with beta-alanine methyl ester. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-(acetylamino)phenyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl N-(3-(acetylamino)phenyl)-beta-alaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl N-(3-(acetylamino)phenyl)-beta-alaninate involves its interaction with specific molecular targets in biological systems. The acetylamino group can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the beta-alanine moiety may interact with enzymes involved in metabolic pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(acetylamino)phenyl)-4-methyl-3-nitrobenzamide
- N-(3-(acetylamino)phenyl)-3-nitrobenzamide
- N-(3-(acetylamino)phenyl)-2-nitrobenzamide
Uniqueness
Methyl N-(3-(acetylamino)phenyl)-beta-alaninate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the beta-alanine moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Biological Activity
Methyl N-(3-(acetylamino)phenyl)-beta-alaninate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the acylation of beta-alanine with an acetylated phenyl derivative. This process can be achieved through various methods, including the use of coupling agents or enzymatic catalysis, which enhances yields and selectivity.
Antimicrobial Properties
Research has indicated that derivatives of methyl amino acids, including this compound, exhibit significant antimicrobial activity. A study reported that certain derivatives inhibited the growth of various bacterial strains, including Bacillus subtilis and Escherichia coli. The effectiveness varied depending on the specific structural modifications made to the amino acid backbone.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Level |
---|---|---|---|
This compound | Bacillus subtilis | 15 | Moderate |
This compound | Escherichia coli | 12 | Moderate |
Other derivatives (e.g., 12b) | C. gloeosporioides | 18 | High |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential toxic effects of this compound on human cell lines. The results indicated that while some derivatives exhibited cytotoxic effects, particularly at higher concentrations, others showed selective toxicity towards cancerous cells.
Table 2: Cytotoxicity Results on Human Cell Lines
Compound | Cell Line | IC50 (µM) | Toxicity Level |
---|---|---|---|
This compound | HeLa (cervical cancer) | 20 | Moderate |
This compound | HEK293 (normal kidney) | >100 | Low |
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other antimicrobial agents, it may disrupt bacterial cell wall integrity.
- Interference with Protein Synthesis : It could potentially inhibit ribosomal function in bacteria, leading to reduced protein synthesis.
- Apoptosis Induction in Cancer Cells : In cytotoxic studies, it was observed that certain derivatives could induce apoptosis in cancer cells via mitochondrial pathways.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules demonstrated that methylated amino acid derivatives displayed varying levels of antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the phenyl group significantly enhanced activity against specific strains .
- Cytotoxicity Profile : Another research effort focused on evaluating the cytotoxic effects on different human cancer cell lines. The findings indicated that while some derivatives were effective against HeLa cells, they showed minimal toxicity towards normal HEK293 cells, suggesting a potential for selective targeting in cancer therapy .
Properties
CAS No. |
93805-15-3 |
---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl 3-(3-acetamidoanilino)propanoate |
InChI |
InChI=1S/C12H16N2O3/c1-9(15)14-11-5-3-4-10(8-11)13-7-6-12(16)17-2/h3-5,8,13H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
FBZLVLHNZMZBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NCCC(=O)OC |
Origin of Product |
United States |
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